6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a (Z)-configured 4-fluorobenzylidene substituent at position 5 and a hexanoic acid chain at position 3. The Z-configuration of the exocyclic double bond is critical for bioactivity, as seen in structurally related analogs .
Properties
IUPAC Name |
6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S2/c17-12-7-5-11(6-8-12)10-13-15(21)18(16(22)23-13)9-3-1-2-4-14(19)20/h5-8,10H,1-4,9H2,(H,19,20)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIAIHVXCOTWLB-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of 4-fluorobenzaldehyde with a thiazolidine-4-one derivative, followed by the introduction of the hexanoic acid side chain. The reaction conditions often require a base such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the process.
Industrial Production Methods: Industrial production scales up the laboratory synthesis by optimizing reaction conditions and employing continuous flow techniques. This ensures higher yields and purity, while also reducing the overall production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiazolidine ring is oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidine ring, resulting in the formation of alcohol derivatives.
Substitution: Substitution reactions often occur at the fluorophenyl group, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reductants.
Substitution: Employing electrophilic reagents such as halogens or nitrating agents in the presence of Lewis acids.
Major Products:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential anti-inflammatory and anticancer properties, attributed to the thiazolidine ring structure.
Medicine: Explored as a lead compound for developing drugs targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials with unique properties, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the biological or chemical context. In medicinal applications, it may interact with enzymes or receptors through the fluorophenyl group and the thiazolidine ring, leading to inhibition or activation of specific pathways. Molecular targets often include enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of key analogs based on substituents, molecular properties, and biological activities:
*Calculated based on molecular formula.
Key Findings from Comparative Analysis
- Substituent Effects: Electron-withdrawing groups (e.g., 4-F): Enhance metabolic stability and target binding via increased electronegativity . Electron-donating groups (e.g., 4-OCH₃, 4-CH₃): Improve inhibitory activity in enzyme targets (e.g., DUSP26) by modulating electronic density . Heterocyclic substituents (e.g., furan): Expand antimicrobial activity, as seen in furan-conjugated thiazolidinones .
Biological Activity :
Biological Activity
6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a synthetic compound belonging to the thiazolidinone class. Its unique structure, featuring a thiazolidine ring and a hexanoic acid chain, suggests potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H16FNO3S2, with a molecular weight of approximately 353.43 g/mol. The presence of a fluorophenyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| IUPAC Name | 6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
| Molecular Formula | C16H16FNO3S2 |
| Molecular Weight | 353.43 g/mol |
The biological activity of 6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease pathways. Research indicates that compounds with similar structures exhibit significant enzyme inhibition, particularly in cancer cell lines.
Biological Activities
Research has indicated various biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that thiazolidinone derivatives exhibit antimicrobial properties against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Properties
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. It has been observed to induce apoptosis in specific cancer cell lines through the activation of intrinsic pathways.
3. Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
Several studies have explored the biological activity of thiazolidinone derivatives:
Case Study 1: Antimicrobial Testing
A study assessed the antimicrobial efficacy of various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with fluorinated aromatic groups showed enhanced activity compared to non-fluorinated analogs.
Case Study 2: Anticancer Evaluation
In vitro assays evaluated the cytotoxic effects of 6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid on human breast cancer cells (MCF-7). The compound exhibited significant dose-dependent cytotoxicity, leading to increased apoptosis markers.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 6-{(5Z)-5-[1-(4-Methylbenzyl)-2-Oxo]} | C18H19NO5S2 | Different aryl substituents | Anti-inflammatory activity |
| 6-{(5Z)-5-[4-Chlorophenyl]methylidene} | C17H18ClNO3S2 | Exhibits antibacterial properties | Antimicrobial effects |
| 6-{(5E)-5-[Furan]} | C20H18ClNO4S2 | Different heteroatom presence | Unique biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
